molecular formula C15H10Br2O B14255165 9,10-Dibromo-1-methoxyanthracene CAS No. 403501-39-3

9,10-Dibromo-1-methoxyanthracene

Cat. No.: B14255165
CAS No.: 403501-39-3
M. Wt: 366.05 g/mol
InChI Key: BHUDCPGTXIEAPT-UHFFFAOYSA-N
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Description

9,10-Dibromo-1-methoxyanthracene is an organic compound derived from anthracene, characterized by the substitution of bromine atoms at the 9 and 10 positions and a methoxy group at the 1 position. This compound is part of the broader family of anthracene derivatives, which are known for their applications in organic electronics and photophysics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-1-methoxyanthracene typically involves the bromination of 1-methoxyanthracene. The reaction is carried out using bromine (Br2) in a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the 9 and 10 positions. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher efficiency and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dibromo-1-methoxyanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki and Stille coupling to form extended conjugated systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products may include 9,10-dimethoxy-1-methoxyanthracene or other substituted derivatives.

    Oxidation Products: Products may include quinones or other oxidized forms of the anthracene core.

    Coupling Products: Extended conjugated systems or polymers with enhanced electronic properties.

Scientific Research Applications

9,10-Dibromo-1-methoxyanthracene has several applications in scientific research:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electroluminescent properties.

    Photophysics: Employed in studies of photophysical processes, including fluorescence and phosphorescence.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 9,10-Dibromo-1-methoxyanthracene primarily involves its ability to participate in electronic transitions due to its conjugated system. The bromine atoms and methoxy group influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound can absorb light and undergo electronic excitation, leading to fluorescence or phosphorescence.

Comparison with Similar Compounds

    9,10-Dibromoanthracene: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    1-Methoxyanthracene: Lacks the bromine atoms, affecting its ability to participate in certain substitution and coupling reactions.

    9,10-Dimethoxyanthracene: Contains methoxy groups at the 9 and 10 positions, leading to different photophysical properties.

Uniqueness: 9,10-Dibromo-1-methoxyanthracene is unique due to the combined presence of bromine atoms and a methoxy group, which imparts distinct electronic and photophysical characteristics. This combination makes it particularly valuable in applications requiring specific electronic properties and reactivity.

Properties

CAS No.

403501-39-3

Molecular Formula

C15H10Br2O

Molecular Weight

366.05 g/mol

IUPAC Name

9,10-dibromo-1-methoxyanthracene

InChI

InChI=1S/C15H10Br2O/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3

InChI Key

BHUDCPGTXIEAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)Br)Br

Origin of Product

United States

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